3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
CAS No.: 477845-71-9
Cat. No.: VC4282448
Molecular Formula: C18H16N2OS2
Molecular Weight: 340.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477845-71-9 |
|---|---|
| Molecular Formula | C18H16N2OS2 |
| Molecular Weight | 340.46 |
| IUPAC Name | 3-[(4-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C18H16N2OS2/c1-12-6-8-14(9-7-12)22-10-13-11-23-18-19-16-5-3-2-4-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3 |
| Standard InChI Key | BDKBHDYQAIPWGI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused thiazolo[2,3-b]quinazolinone core substituted with a (4-methylphenyl)sulfanylmethyl group. Key structural attributes include:
The planar quinazolinone ring system facilitates π-π stacking interactions, while the thioether linkage enhances lipophilicity, influencing bioavailability .
Solubility and Stability
Experimental data on solubility remain limited, but computational models predict moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate susceptibility to oxidative degradation under acidic conditions due to the sulfur-containing moieties.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Thionation: Lawesson’s reagent converts carbonyl groups to thiocarbonyl intermediates.
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Alkylation: Introduction of the (4-methylphenyl)sulfanylmethyl group via nucleophilic substitution.
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Cyclization: Acid- or base-mediated cyclization to form the thiazoloquinazolinone core .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thionation | Lawesson’s reagent, toluene, 110°C | 65–70 |
| Alkylation | 4-Methylthiophenol, K₂CO₃, DMF | 50–55 |
| Cyclization | H₂SO₄, ethanol, reflux | 75–80 |
Analytical Characterization
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NMR: ¹H NMR (DMSO-d₆) signals at δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 2H, SCH₂), and δ 7.25–8.10 (m, aromatic protons) .
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MS: Molecular ion peak at m/z 340.46 (M⁺).
In MDA-MB-231 triple-negative breast cancer cells, it synergizes with 5-fluorouracil, reducing viability by 78% .
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, likely through penicillin-binding protein (PBP) 2a inhibition .
Mechanism of Action
Tubulin Polymerization Inhibition
By binding to the colchicine site of β-tubulin, the compound disrupts microtubule dynamics, inducing mitotic arrest (20% mitotic index at 10 μM) . Molecular docking reveals hydrogen bonds with Thr179 and hydrophobic interactions with Leu248 .
Apoptosis Induction
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Caspase-3 Activation: 3.4-fold increase in caspase-3 activity in Burkitt lymphoma cells .
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Bax/Bcl-2 Ratio: Upregulation of pro-apoptotic Bax (2.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.6-fold) .
Applications in Medicinal Chemistry
Drug Design
Structural analogs with halogen or nitro substituents show enhanced COX-II inhibition (IC₅₀ = 0.64 μM) . Modifications at the C2 position with indolyl groups improve microtubule binding affinity by 30% .
Radiosensitization
Pre-treatment with 10 μM of the compound before gamma radiation (8 Gy) increases tumor cell apoptosis by 45% in MCF-7 xenografts .
Future Directions
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Combination Therapies: Co-administration with PARP inhibitors to exploit synthetic lethality in BRCA-mutated cancers.
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Targeted Delivery: Nanoparticle encapsulation to improve bioavailability and reduce off-target effects.
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Structural Optimization: Introduction of polar groups at the 6-position to enhance water solubility .
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